1-(2-Chloroethenyl)-2-methylbenzene
Description
1-(2-Chloroethenyl)-2-methylbenzene (CAS: 18684-83-8) is an aromatic compound with the molecular formula C₉H₉Cl and a molecular weight of 152.62 g/mol. Structurally, it features a chloroethenyl (–CH=CHCl) group attached to the ortho position of a methyl-substituted benzene ring. Its IUPAC name is 1-((E)-2-chlorovinyl)-2-methylbenzene, and it is also known by synonyms such as AG-E-36035 . Key physicochemical properties include a monoisotopic mass of 152.04 Da, a topological polar surface area of 0 Ų, and a calculated XLogP (hydrophobicity) value of 3.4, indicating moderate lipophilicity . The compound’s stereochemistry (E-configuration) and substituent positions influence its reactivity in organic synthesis, particularly in cyclization and substitution reactions.
Properties
CAS No. |
18684-83-8 |
|---|---|
Molecular Formula |
C9H9Cl |
Molecular Weight |
152.62076 |
Synonyms |
1-((E)-2-CHLORO-VINYL)-2-METHYL-BENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Nitrostyryl)-2-methylbenzene
- Structure: Features a nitro (–NO₂) group instead of chloroethenyl.
- Reactivity : Undergoes reductive N-heterocyclization to form indoles. The steric hindrance from the ortho-methyl group reduces reaction yields (e.g., 2d indole yield: 76% ) compared to electron-withdrawing substituents (e.g., –CF₃ or –Cl at para positions, yielding 85–90%) .
- Key Difference : The nitro group’s electron-withdrawing nature enhances electrophilicity, whereas the chloroethenyl group in the target compound may favor electrophilic substitution or addition reactions.
1-(2-Chloro-2-methylpropyl)-2-methylbenzene (3h)
- Structure : Contains a branched chloroalkyl (–CH(CH₃)CH₂Cl) group.
- Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ catalysis, achieving 96% yield .
- Key Difference : The saturated alkyl chain reduces conjugation, making 3h less reactive in cyclization compared to the conjugated chloroethenyl group in the target compound.
Functional Group and Positional Isomerism
1-(2-Chloroethoxy)-2-methoxybenzene
- Structure : Substituted with –OCH₂CH₂Cl and –OCH₃ groups.
- Properties : Higher molecular weight (186.63 g/mol ) and polarity due to ether and methoxy groups, enhancing solubility in polar solvents .
- Key Difference : The ether linkage allows nucleophilic substitution (e.g., SN2 reactions), unlike the chloroethenyl group, which participates in electrophilic additions.
2-(Chloroethyl)benzene
- Structure : A simple chloroalkyl (–CH₂CH₂Cl) derivative.
- Applications : Used as an intermediate in phenethylamine synthesis. Its lack of conjugation limits use in cycloadditions compared to the target compound .
Halogenation Patterns and Electronic Effects
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene
- Structure : Para-substituted chloro and methallyl (–CH₂C(CH₃)=CH₂) groups.
- Reactivity : The methallyl group enables Diels-Alder reactions, while the para-chloro substituent directs electrophilic substitution to the ortho/meta positions .
- Key Difference : The target compound’s ortho-chloroethenyl group creates steric and electronic effects that favor regioselective reactions.
1-(3-(Chlorofluoromethyl)-4,4,4-trifluoro-1-iodobut-1-en-1-yl)-2-methylbenzene (286)
- Structure : Polyhalogenated (Cl, F, I) with a complex unsaturated chain.
- Synthesis : Produced via visible-light photocatalytic reactions (51% yield) .
- Key Difference : The trifluoro and iodo groups increase electrophilicity and steric bulk, contrasting with the simpler chloroethenyl group in the target compound.
Comparative Data Table
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